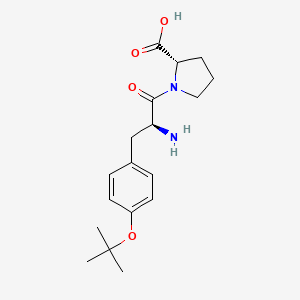
O-tert-Butyl-L-tyrosyl-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-tert-Butyl-L-tyrosyl-L-proline is a synthetic compound that combines the amino acids L-tyrosine and L-proline, with a tert-butyl group attached to the tyrosine residue. This modification enhances the compound’s stability and solubility, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-tert-Butyl-L-tyrosyl-L-proline typically involves the protection of the hydroxyl group of L-tyrosine with a tert-butyl group, followed by coupling with L-proline. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF). The reaction is carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .
化学反应分析
Types of Reactions
O-tert-Butyl-L-tyrosyl-L-proline can undergo various chemical reactions, including:
Oxidation: The phenolic group of the tyrosine residue can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The tert-butyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can lead to the formation of quinones, while reduction can yield alcohols or amines .
科学研究应用
O-tert-Butyl-L-tyrosyl-L-proline has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in various formulations
作用机制
The mechanism of action of O-tert-Butyl-L-tyrosyl-L-proline involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity by binding to active sites or allosteric sites, thereby influencing biochemical pathways. The tert-butyl group enhances the compound’s stability and bioavailability, allowing it to exert its effects more efficiently .
相似化合物的比较
Similar Compounds
O-tert-Butyl-L-tyrosine: Similar in structure but lacks the proline residue.
L-tyrosyl-L-proline: Lacks the tert-butyl group, making it less stable.
O-tert-Butyl-L-threonine: Another amino acid derivative with a tert-butyl group
Uniqueness
O-tert-Butyl-L-tyrosyl-L-proline is unique due to the presence of both the tert-butyl group and the proline residue. This combination enhances its stability, solubility, and bioavailability, making it more versatile and effective in various applications compared to its similar compounds .
属性
CAS 编号 |
82487-69-2 |
|---|---|
分子式 |
C18H26N2O4 |
分子量 |
334.4 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-13-8-6-12(7-9-13)11-14(19)16(21)20-10-4-5-15(20)17(22)23/h6-9,14-15H,4-5,10-11,19H2,1-3H3,(H,22,23)/t14-,15-/m0/s1 |
InChI 键 |
BLLWTXQXZIWABK-GJZGRUSLSA-N |
手性 SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)N2CCC[C@H]2C(=O)O)N |
规范 SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)N2CCCC2C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



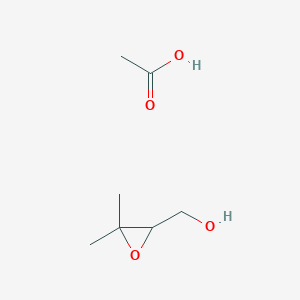
![1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene](/img/structure/B14419905.png)

![1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea](/img/structure/B14419919.png)
![1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline](/img/structure/B14419921.png)
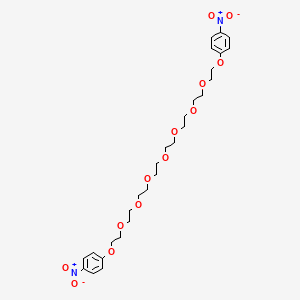
![Benzoic acid, 2-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(1-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-5-sulfo-(sodium salt](/img/structure/B14419927.png)
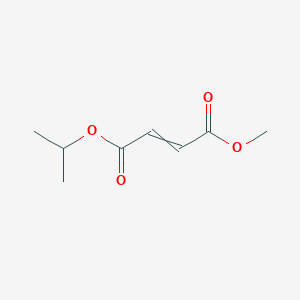
![1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene](/img/structure/B14419937.png)
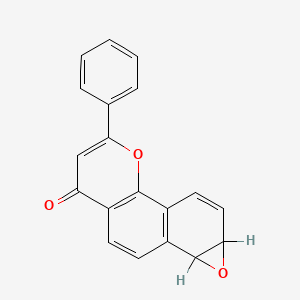
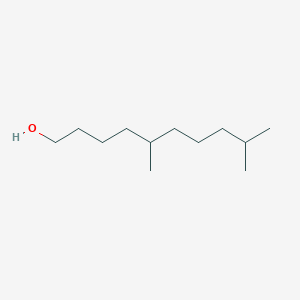
![N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14419953.png)
![1-[4-Nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14419955.png)
